5-Oxo-1-phenylpyrrolidine-3-carbohydrazide
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Overview
Description
Mechanism of Action
Mode of Action
The mode of action of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide involves its interaction with other compounds. For instance, it reacts with 1,4-naphthoquinone derivatives, leading to the formation of new compounds .
Result of Action
Some of the new compounds synthesized from this compound were tested for antimicrobial and antifungal activity .
Preparation Methods
The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves the reaction of methyl esters of 5-oxopyrrolidine-3-carboxylic acids with hydrazine hydrate in 2-propanol This method is a standard approach in laboratory settings
Chemical Reactions Analysis
5-Oxo-1-phenylpyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 1,4-naphthoquinone derivatives to form hydrazones.
Alkylation: The compound can be alkylated using ethyl iodide.
Interaction with Dichloroquinones: It reacts with 2,3-dichloro-1,4-naphthoquinone to form chlorinated derivatives.
Common reagents used in these reactions include 1,4-naphthoquinone, 2-methyl-1,4-naphthoquinone, and ethyl iodide . The major products formed from these reactions are hydrazones and chlorinated derivatives .
Scientific Research Applications
5-Oxo-1-phenylpyrrolidine-3-carbohydrazide has several scientific research applications:
Antimicrobial and Antifungal Activity: Some derivatives of this compound have been tested for their antimicrobial and antifungal properties.
Proteomics Research: It is used as a reagent in proteomics research.
Biological Activity Studies: The compound and its derivatives are studied for various biological activities, including antiproliferative and anticancer properties.
Comparison with Similar Compounds
5-Oxo-1-phenylpyrrolidine-3-carbohydrazide can be compared with other similar compounds, such as:
Naphthoquinone Derivatives: These compounds share similar biological activities, including antimicrobial and anticancer properties.
Hydrazones: These compounds are known for their wide range of biological activities, including antiproliferative effects.
The uniqueness of this compound lies in its specific structure, which allows it to form unique derivatives with distinct biological activities .
Properties
IUPAC Name |
5-oxo-1-phenylpyrrolidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-13-11(16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDQMIHVPBFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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